molecular formula C8H8FN5 B7606785 1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine

1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine

Cat. No.: B7606785
M. Wt: 193.18 g/mol
InChI Key: XIVZBSYFDYYDJY-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a fluorophenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The process can be summarized as follows:

    Starting Material: 4-fluorobenzylamine

    Reagents: Sodium azide, triethyl orthoformate

    Conditions: Reflux

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of biocatalysis and green chemistry principles can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted tetrazole derivatives

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A precursor in the synthesis of the tetrazole compound.

    1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-thiol: A sulfur-containing analog with similar properties.

Uniqueness

1-[(4-Fluorophenyl)methyl]-1h-1,2,3,4-tetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to other tetrazole derivatives .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZBSYFDYYDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506727-58-7
Record name 1-[(4-fluorophenyl)methyl]-1H-1,2,3,4-tetrazol-5-amine
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